molecular formula C10H5ClF3N B154864 4-Chloro-8-(trifluoromethyl)quinoline CAS No. 23779-97-7

4-Chloro-8-(trifluoromethyl)quinoline

Cat. No.: B154864
CAS No.: 23779-97-7
M. Wt: 231.6 g/mol
InChI Key: LINGICLAECZKAW-UHFFFAOYSA-N
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Description

4-Chloro-8-(trifluoromethyl)quinoline is an organic compound with the molecular formula C10H5ClF3N. It is a derivative of quinoline, characterized by the presence of a chlorine atom at the 4th position and a trifluoromethyl group at the 8th position on the quinoline ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Target of Action

The primary target of 4-Chloro-8-(trifluoromethyl)quinoline (CTQ) is mild steel . It acts as a corrosion inhibitor for mild steel in acidic medium .

Mode of Action

CTQ interacts with the surface of mild steel, forming a protective film that shields the metal from the acid solutions . This adsorption of CTQ on the metal surface obeys the Langmuir adsorption isotherm . The rate of adsorption is usually rapid, which helps in preventing corrosion .

Biochemical Pathways

It’s known that the efficiency of an inhibitor like ctq can be influenced by various physicochemical properties of the molecule such as functional groups, steric factor, molecular size, molecular weight, molecular structure, aromaticity, electron density at the donor atoms, p-orbital character of donating electrons and electronic structure of the molecule .

Pharmacokinetics

It’s known that ctq has low solubility in water , which could impact its bioavailability.

Result of Action

The primary result of CTQ’s action is the prevention of corrosion in mild steel when exposed to acidic conditions . By forming a protective film on the metal surface, CTQ helps to extend the service life of mild steel, reducing the economic burden for industries .

Action Environment

The action of CTQ as a corrosion inhibitor is influenced by environmental factors such as temperature and the presence of moisture . For instance, the relationship between temperature and corrosion rate was explained by activation parameters . Moreover, CTQ should be protected from moisture to maintain its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-trifluoromethylaniline with suitable reagents under acidic conditions to form the quinoline ring. The reaction conditions often involve the use of strong acids like hydrochloric acid and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-8-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-8-(trifluoromethyl)quinoline has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Chloro-2-methyl-8-trifluoromethyl-quinoline
  • 4-Chloro-2,8-bis(trifluoromethyl)quinoline
  • Other fluorinated quinolines

Comparison: 4-Chloro-8-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

4-chloro-8-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-8-4-5-15-9-6(8)2-1-3-7(9)10(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINGICLAECZKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178467
Record name 4-Chloro-8-(trifluoromethyl)quinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23779-97-7
Record name 4-Chloro-8-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23779-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-8-(trifluoromethyl)quinoline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-8-(trifluoromethyl)quinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-8-(trifluoromethyl)quinoline
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Record name 4-CHLORO-8-(TRIFLUOROMETHYL)QUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP9B5YHT9M
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Synthesis routes and methods

Procedure details

13.75 g of monosublimated iodine were added at 0° to 5° C. to75 ml of phosphorus oxychloride and the mixture was heated over 30 minutes to 93°-95° C. and was held at 93°-95° C. for about 30 minutes. Then, 50 g of the product of Step A were added over 6 minutes in fractions of 1.250 g to the mixture and then the mixture was held at 93°-95° C. for 30 minutes. After cooling to 70°±5° C., the mixture was added over about 30 minutes toa stirred solution of 11 g of sodium bisulfite in 875 ml of water held at 40° to 45° C. The mixture was cooled over 30 minutes to 15°-20° C. to obtain a gummy suspension which was vacuum filtered washed and dried. The product was crystallized from methanol to obtain 36.9 g of 4-chloro-8-trifluoromethyl-quinoline with a 98% purity.
Quantity
13.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three
Name
Quantity
875 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 4-Chloro-8-(trifluoromethyl)quinoline?

A1: this compound (C10H5ClF3N) is an organic compound. [, ] The crystal structure reveals two almost identical molecules within the asymmetric unit. [, ] While specific spectroscopic data is not provided in the abstracts, typical characterization would involve techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) Spectroscopy.

Q2: How does this compound pack within its crystal structure?

A2: The crystal packing of this compound is primarily driven by two intermolecular interactions. [, ] Weak hydrogen bonds form between the hydrogen atom of a C-H group and the nitrogen atom (C—H⋯N). [, ] Additionally, π–π stacking interactions occur between the aromatic rings of neighboring molecules. [, ]

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